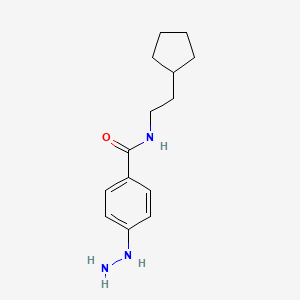
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide is an organic compound that features a benzamide core with a hydrazinyl group at the para position and a cyclopentylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentylethyl)-4-hydrazinylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with 2-cyclopentylethyl bromide in the presence of a base such as potassium carbonate to form N-(2-cyclopentylethyl)-4-aminobenzamide.
Introduction of the Hydrazinyl Group: The intermediate N-(2-cyclopentylethyl)-4-aminobenzamide is then treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the para position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azides or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of N-(2-cyclopentylethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-cyclopentylethyl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzamide core.
N-(2-cyclopentylethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H21N3O |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide |
InChI |
InChI=1S/C14H21N3O/c15-17-13-7-5-12(6-8-13)14(18)16-10-9-11-3-1-2-4-11/h5-8,11,17H,1-4,9-10,15H2,(H,16,18) |
Clave InChI |
NJNMLJSXVVCJSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















